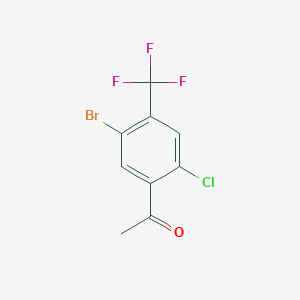

5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone

Description

5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative characterized by a bromo substituent at the 5' position, a chloro group at the 2' position, and a trifluoromethyl (-CF₃) group at the 4' position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the combined electronic effects of its substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the halogens (Br, Cl) influence reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

1-[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)5-2-7(10)6(3-8(5)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBUAYMIVTJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity. The presence of halogen substituents such as bromine and chlorine can influence the compound's reactivity and interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of acetophenone have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A-549) cells. The introduction of trifluoromethyl groups has been linked to enhanced selectivity and potency in these contexts .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone | MCF-7 | TBD | Induces apoptosis |

| Similar Acetophenone Derivative | A-549 | 22.09 | Inhibits cell proliferation |

The biological activity of 5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or metabolic pathways.

- Gene Expression Modulation : It influences transcription factors and signaling pathways, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .

Study 1: Anticancer Efficacy

A study investigated the effects of various acetophenone derivatives on MCF-7 cells, revealing that compounds with trifluoromethyl substitutions exhibited lower IC50 values compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group enhances the compound's ability to induce apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Properties

In addition to anticancer activity, similar compounds have demonstrated antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic functions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Due to its lipophilic nature, the compound is likely well absorbed in biological systems, leading to effective distribution in tissues.

- Metabolism : The metabolic pathways involve phase I and phase II reactions, where the compound may undergo hydroxylation or conjugation .

- Toxicity Profile : Preliminary studies indicate that at higher concentrations, this compound may exhibit cytotoxic effects on non-cancerous cells, necessitating careful dose optimization in therapeutic applications .

Scientific Research Applications

Organic Synthesis

5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, making it a versatile compound for creating pharmaceuticals and agrochemicals.

The compound has shown promising biological activities, particularly in:

- Cytotoxicity : In vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, suggesting potential as a lead compound in cancer therapy.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes. Its binding interactions can lead to significant changes in enzymatic activity, influencing metabolic pathways crucial for cellular functions .

- Immune Modulation : Research indicates that it stabilizes endosomal toll-like receptor TLR8, which is vital for modulating immune responses. This stabilization alters signaling pathways affecting gene expression and cellular metabolism .

Case Study 1: Cytotoxic Effects

A study evaluating the cytotoxicity of various acetophenone derivatives found that 5'-Bromo-2'-chloro-4'-(trifluoromethyl)acetophenone exhibited notable activity against human cancer cell lines. The compound's structural characteristics contribute to its ability to induce apoptosis in cancer cells, highlighting its potential therapeutic applications.

Case Study 2: Synthesis of Derivatives

The compound has been utilized as a precursor in the synthesis of other biologically active derivatives. Its bromine and chlorine substituents enhance reactivity, allowing for further modifications that can lead to compounds with improved biological activities.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound enhances stability and lipophilicity compared to methoxy or hydroxyl groups in analogues .

- Nitro-substituted derivatives (e.g., 4'-bromo-3'-nitroacetophenone) exhibit higher reactivity in electrophilic substitutions due to the strong electron-withdrawing nature of -NO₂ .

Physical Properties and Solubility

Key Observations :

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.